AD-mix-beta

Vue d'ensemble

Description

AD-mix-beta is a complex organic compound primarily used as a chiral amine catalyst in various asymmetric synthesis reactions. It is a modified cinchona alkaloid derivative, which makes it highly valuable in enantioselective catalysis .

Applications De Recherche Scientifique

AD-mix-beta has a wide range of scientific research applications, including:

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a chiral catalyst in drug synthesis.

Mécanisme D'action

- The primary targets of AD-mix-beta are alkenes in asymmetric dihydroxylation reactions. Specifically, it acts as an asymmetric catalyst for the Sharpless asymmetric dihydroxylation of alkenes .

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

AD-mix-beta plays a significant role in biochemical reactions. It contains a chiral ligand (DHQD) 2 PHAL . This ligand is employed in the Sharpless Asymmetric Dihydroxylation of (E, E)- or (E, Z)-1,3-dienoates . It is also used in the preparation of β-hydroxy-γ-lactones from β,γ-unsaturated esters .

Cellular Effects

It is known that this compound acts as an oxidant used for the enantioselective synthesis of 2-Hydroxy-5-methyl-3-hexanone .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a catalyst in the Sharpless Asymmetric Dihydroxylation of alkenes . The chiral ligand (DHQD) 2 PHAL in this compound interacts with the alkenes to facilitate the dihydroxylation process .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal conditions .

Metabolic Pathways

This compound is involved in the metabolic pathway of the Sharpless Asymmetric Dihydroxylation of alkenes . It interacts with the enzymes involved in this pathway to facilitate the dihydroxylation process .

Transport and Distribution

It is known that this compound is used in biochemical reactions as a catalyst .

Subcellular Localization

It is known that this compound is used in biochemical reactions as a catalyst .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

AD-mix-beta is synthesized through a series of chemical reactions involving cinchona alkaloids. The process typically involves the following steps:

Starting Material: The synthesis begins with hydroquinidine, a naturally occurring cinchona alkaloid.

Functionalization: The hydroquinidine undergoes functionalization to introduce the phthalazinediyl ether moiety.

Coupling Reaction: The functionalized hydroquinidine is then coupled with a phthalazine derivative under specific reaction conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the desired optical activity and chemical properties .

Analyse Des Réactions Chimiques

Types of Reactions

AD-mix-beta undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound is involved in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include osmium tetroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

Comparaison Avec Des Composés Similaires

Similar Compounds

Hydroquinidine 1,4-phthalazinediyl diether: Another cinchona alkaloid derivative used in similar applications.

Hydroquinidine 1,4-phthalazinediyl ether: A closely related compound with slight structural differences.

Uniqueness

AD-mix-beta stands out due to its high efficiency and selectivity in enantioselective catalysis. Its unique structure allows for better interaction with substrates, leading to higher yields and purities in the final products .

Activité Biologique

AD-mix-beta is a well-known reagent in asymmetric organic synthesis, particularly recognized for its role in the Sharpless asymmetric dihydroxylation reaction. This compound has garnered significant attention due to its ability to facilitate the formation of chiral vicinal diols from alkenes with high enantioselectivity. The biological activity of this compound encompasses its chemical reactivity, interaction with biomolecules, and potential therapeutic applications.

This compound is composed of a mixture containing chiral ligands that interact with metal catalysts to form chiral complexes. These complexes are crucial for promoting enantioselective reactions. The mechanism of action involves:

- Formation of Chiral Complexes : this compound forms complexes with metal catalysts, enhancing the selectivity of the reaction.

- Activation of Substrates : It stabilizes transition states during the reaction, leading to the formation of products with high enantiomeric purity.

- Dihydroxylation Reactions : Through oxidation processes, this compound facilitates the conversion of alkenes into diols, which are valuable intermediates in organic synthesis.

Biological Activity and Applications

This compound has been studied for various biological activities, including its interactions with different biomolecules and its potential therapeutic uses:

- Chiral Drug Development : Research indicates that this compound can be instrumental in developing chiral drugs, which are essential for enhancing the efficacy and reducing side effects in pharmaceuticals .

- Synthesis of Natural Products : It has been applied in the total synthesis of complex natural products, demonstrating its versatility and effectiveness in producing biologically relevant compounds .

- Enantioselective Catalysis : The compound is utilized in asymmetric catalysis, where it significantly improves the enantioselectivity of reactions involving various substrates .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and efficiency of this compound in different chemical reactions:

-

Asymmetric Dihydroxylation :

- In a study involving styrene derivatives, this compound demonstrated consistent enantioselectivity enhancements as water content increased in reaction mixtures. The enantiomeric ratios improved significantly under optimized conditions, showcasing its potential for practical applications in asymmetric synthesis .

- Total Synthesis Example :

- Aggregation-Induced Catalysis :

Data Table: Summary of Key Findings

| Study Focus | Reaction Type | Yield (%) | Enantiomeric Ratio (R:S) | Notes |

|---|---|---|---|---|

| Styrene Derivatives | Asymmetric Dihydroxylation | 81-96 | 18:82 to 12:88 | Water content optimization improves yield |

| Total Synthesis of Zephyranthine | Dihydroxylation | 67 | 7.2:1 | High diastereoselectivity achieved |

| Aggregation-Induced Catalysis | Dihydroxylation | Varies | Enhanced with aggregation | Larger aggregates improve enantioselectivity |

Propriétés

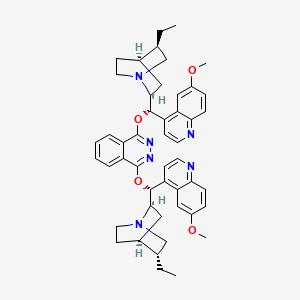

IUPAC Name |

4-[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-1-[(S)-[(2S,4R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32+,43+,44-,45+,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCBLVFHJWOYDN-SOBQURILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148618-32-0 | |

| Record name | AD-mix Ã? | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.